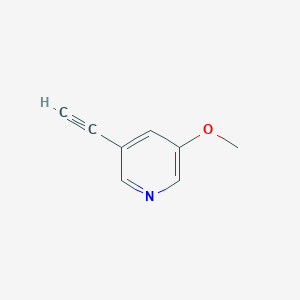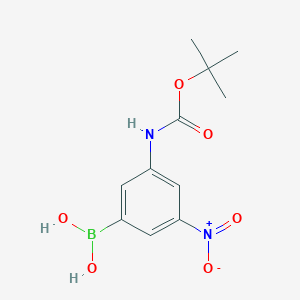
3-乙炔基-5-甲氧基吡啶
描述
3-Ethynyl-5-methoxypyridine is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Ethynyl-5-methoxypyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Ethynyl-5-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethynyl-5-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成和反应
3-乙炔基-5-甲氧基吡啶及其类似物已在各种化学合成中得到探索。赫托格等人(1948年)描述了通过将3,5-二溴吡啶与乙醇钠反应制备3-乙酰氨基-5-乙氧基吡啶,这是与3-乙炔基-5-甲氧基吡啶相关的化合物,表明了这类化合物的反应性和化学转化潜力(Hertog, Falter, & Linde, 1948)。同样,芬肯特等人(1983年)通过烷基化反应展示了3-甲氧基吡啶及其类似物的合成方法,突显了这些化合物在化学合成中的多功能性(Finkentey, Langhals, & Langhals, 1983)。
光催化
在光催化领域,戴维森等人(2015年)研究了乙炔基-苯基取代衍生物,包括3-乙炔基-5-甲氧基吡啶,在合成[RuCl(bpy)(tpy)]⁺基复合物中的应用。这些复合物具有光化学和氧化还原性质,突显了3-乙炔基-5-甲氧基吡啶在光催化应用中的潜力(Davidson et al., 2015)。
电荷转移络合物
Alghanmi和Habeeb(2015年)研究了5-氨基-2-甲氧基吡啶(一种相关化合物)与氯酸喹啉之间的电荷转移相互作用,揭示了甲氧基吡啶衍生物的电荷转移性质的重要见解。这项研究为理解像3-乙炔基-5-甲氧基吡啶这样的化合物中的电荷转移机制奠定了基础(Alghanmi & Habeeb, 2015)。
新化合物的合成和表征
Kolev等人(2008年)合成并表征了一种新的5-氨基-2-甲氧基吡啶的方酸衍生物,展示了甲氧基吡啶衍生物在合成具有潜在非线性光学(NLO)应用的新材料中的应用。这突显了3-乙炔基-5-甲氧基吡啶在新功能材料开发中的作用(Kolev et al., 2008)。
催化聚合和材料合成
刘和贾(2004年)探索了使用包括m-甲氧基吡啶在内的杂环化合物的催化羰基聚合反应,展示了甲氧基吡啶衍生物在合成聚酯和聚(酰胺-酯)中的潜力。这项研究为3-乙炔基-5-甲氧基吡啶在材料科学中,特别是在聚合物合成中开辟了新的途径(Liu & Jia, 2004)。
安全和危害
The safety information for 3-Ethynyl-5-methoxypyridine indicates that it is a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
生化分析
Biochemical Properties
3-Ethynyl-5-methoxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with metabotropic glutamate receptors (mGluRs), specifically the mGluR5 subtype . These receptors are G-protein-coupled receptors involved in modulating neuronal excitability and synaptic plasticity. The interaction between 3-Ethynyl-5-methoxypyridine and mGluR5 can influence various signaling pathways, potentially leading to changes in cellular responses.
Cellular Effects
The effects of 3-Ethynyl-5-methoxypyridine on cellular processes are diverse. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with mGluR5 receptors can modulate the activity of phospholipase C, leading to alterations in intracellular calcium levels and subsequent changes in cellular functions . Additionally, 3-Ethynyl-5-methoxypyridine may influence the expression of genes involved in neurotransmission and synaptic plasticity, thereby affecting neuronal communication and overall brain function.
Molecular Mechanism
At the molecular level, 3-Ethynyl-5-methoxypyridine exerts its effects through binding interactions with specific biomolecules. Its interaction with mGluR5 receptors involves noncompetitive antagonism, where it binds to an allosteric site on the receptor, inhibiting its activity . This inhibition can lead to a decrease in receptor-mediated signaling, affecting downstream pathways such as the activation of phospholipase C and the release of intracellular calcium. These molecular interactions contribute to the compound’s overall impact on cellular function and signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethynyl-5-methoxypyridine can vary over time. Studies have shown that the compound is relatively stable under normal storage conditions, with a purity of 95% Its stability and degradation over extended periods have not been extensively documented
Dosage Effects in Animal Models
The effects of 3-Ethynyl-5-methoxypyridine in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmission and reducing anxiety-like behaviors . At higher doses, it may induce adverse effects, including potential toxicity and disruptions in normal cellular processes . Understanding the dosage thresholds and potential side effects is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
3-Ethynyl-5-methoxypyridine is involved in various metabolic pathways, particularly those related to neurotransmitter regulation. It interacts with enzymes such as phospholipase C, which plays a role in the hydrolysis of phosphatidylinositol 4,5-bisphosphate to generate inositol trisphosphate and diacylglycerol . These metabolites are essential for intracellular signaling and the regulation of calcium levels. The compound’s influence on these pathways can affect overall cellular metabolism and function.
Transport and Distribution
Within cells and tissues, 3-Ethynyl-5-methoxypyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as neuronal synapses, where it can exert its effects on neurotransmission . The compound’s distribution within the brain and other tissues is critical for its overall impact on cellular function and signaling.
Subcellular Localization
The subcellular localization of 3-Ethynyl-5-methoxypyridine is influenced by various targeting signals and post-translational modifications. It is primarily localized to neuronal synapses, where it interacts with mGluR5 receptors and modulates synaptic activity . The compound’s presence in specific subcellular compartments is essential for its role in regulating neurotransmission and cellular signaling.
属性
IUPAC Name |
3-ethynyl-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-3-7-4-8(10-2)6-9-5-7/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVXHJYUMFFDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610727 | |
| Record name | 3-Ethynyl-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686768-50-3 | |
| Record name | 3-Ethynyl-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethynyl-5-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid](/img/structure/B1343127.png)


